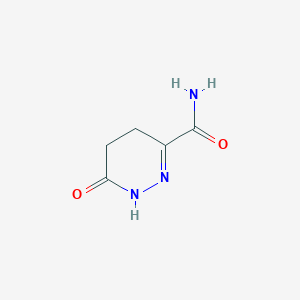

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

BenchChem offers high-quality 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H2,(H2,6,10)(H,8,9) |

InChI Key |

FJMALGQDJWGLHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NN=C1C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: Structure, Synthesis, and Therapeutic Potential

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the pyridazine scaffold is a recurring motif in a multitude of biologically active agents. When functionalized with a carboxamide group—a privileged pharmacophore known for its robust binding interactions and favorable pharmacokinetic properties—the resulting structures present significant opportunities for drug discovery.[1][2] This guide provides a comprehensive technical overview of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide, a molecule of interest for researchers and drug development professionals.

While this specific compound is not extensively cataloged in public chemical databases, its synthesis is readily conceivable from its well-characterized carboxylic acid precursor. This document will detail the molecular profile of both the target carboxamide and its precursor, outline a validated synthetic protocol for its preparation, and explore the significant therapeutic potential of the pyridazine carboxamide class of molecules, as evidenced by recent groundbreaking research. The primary audience for this guide includes researchers in organic synthesis, medicinal chemistry, and pharmacology who are focused on the discovery of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular structure and properties is fundamental to its application in research and development. Given the limited direct data on the title carboxamide, we first present the established profile of its immediate precursor, 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, followed by the projected profile of the target molecule.

Precursor Molecule: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

This carboxylic acid serves as the logical and readily available starting material for the synthesis of the target carboxamide. Its properties are well-documented.[3][4][5]

Figure 1: 2D Structure of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.

Table 1: Chemical Identifiers and Properties of the Carboxylic Acid Precursor

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | [4] |

| CAS Number | 27372-38-9 | [4][5] |

| Molecular Formula | C₅H₆N₂O₃ | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][4] |

| PubChem CID | 99621 | [4] |

| SMILES | C1CC(=O)NN=C1C(=O)O | [3] |

| InChIKey | VUADWGRLHPTYPI-UHFFFAOYSA-N |[3] |

Target Molecule: 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

The target molecule is formed by the conversion of the carboxylic acid group of the precursor into a primary carboxamide (-CONH₂). Its properties are projected based on this structural modification.

Figure 2: 2D Structure of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide.

Table 2: Projected Chemical Identifiers and Properties of the Target Carboxamide

| Identifier | Projected Value | Rationale |

|---|---|---|

| IUPAC Name | 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide | Standard nomenclature |

| CAS Number | Not assigned | Not found in major databases |

| Molecular Formula | C₅H₇N₃O₂ | Conversion of -COOH to -CONH₂ |

| Molecular Weight | 141.13 g/mol | Calculated from molecular formula |

| SMILES | C1CC(=O)NN=C1C(=O)N | Based on structure |

| InChIKey | (Not generated) | Requires database entry |

| Hydrogen Bond Donors | 2 | From -NH and -NH₂ groups |

| Hydrogen Bond Acceptors | 3 | From two C=O and one N=N group |

| Topological Polar Surface Area | 84.7 Ų | Predicted value |

| LogP | -1.5 | Predicted value |

Synthesis and Methodologies

The most direct and reliable route to synthesize 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is through the amidation of its carboxylic acid precursor. This is a fundamental and high-yielding transformation in organic synthesis.

Synthetic Strategy: Direct Amidation

Direct amidation involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by ammonia. Modern coupling reagents offer a mild, efficient, and highly chemoselective means to achieve this transformation, avoiding harsh conditions that could compromise the heterocyclic core.[6] The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base is a standard, field-proven approach.

Experimental Protocol: Synthesis via Amidation

This protocol describes a self-validating system for the synthesis and purification of the target compound.

Materials:

-

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (1.0 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Ammonia solution (7 N in Methanol, 5.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC). Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily displaced by a nucleophile. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the released acid.

-

Amination: Slowly add the 7 N solution of ammonia in methanol (5.0 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The aqueous washes remove residual DMF, unreacted ammonia, and salts, isolating the crude product in the organic phase.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow Diagram

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | C5H6N2O3 | CID 99621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | CAS 27372-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. mdpi.com [mdpi.com]

Thermodynamic Stability and Degradation Kinetics of Tetrahydropyridazine-3-Carboxamide Derivatives

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Tetrahydropyridazine-3-carboxamides represent a highly versatile class of nitrogen-rich heterocycles. Historically recognized in compounds like medazomide (1,4,5,6-tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide)[1], this scaffold has recently gained traction in the development of peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for the treatment of metabolic syndrome disorders[2].

Despite their pharmacological promise, the 1,4,5,6-tetrahydropyridazine core presents unique thermodynamic liabilities. The adjacent nitrogen atoms within the partially saturated six-membered ring create a delicate energetic balance, making these derivatives susceptible to thermal ring-opening, nitrogen extrusion, and oxidative aromatization. This guide provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the thermodynamic stability of these critical intermediates and active pharmaceutical ingredients (APIs).

Structural Dynamics & Thermodynamic Vulnerabilities

The stability of the tetrahydropyridazine ring is governed by the interplay of ring strain, stereoelectronic effects, and the bond dissociation free energy (BDFE) of its constituent N-H and C-H bonds.

Thermal Decomposition and Extrusion

The thermal decomposition of tetrahydropyridazines is a classically studied thermodynamic event. Foundational work by Dervan et al. demonstrated that cis-tetrahydropyridazines undergo thermal decomposition via a diradical intermediate, ultimately leading to the extrusion of nitrogen gas (

Oxidative Aromatization via PCET

Under oxidative stress, the 1,4,5,6-tetrahydropyridazine core is thermodynamically driven toward its fully aromatic pyridazine counterpart. This transformation often proceeds via Proton-Coupled Electron Transfer (PCET)[4]. Because the conjugate base of the hydrazine moiety is thermodynamically easier to oxidize than the conjugate acid, the stepwise removal of protons and electrons (

Synthetic Stability in Skeletal Editing

Recent advancements in late-stage functionalization utilize skeletal editing—such as the N-atom insertion into pyrrolidines—to construct tetrahydropyridazines[5]. The versatility of these products is directly tied to their thermodynamic behavior; they can be efficiently reduced to piperidazines or oxidatively aromatized to pyridazines depending on the applied thermodynamic driving force[5].

Figure 1: Primary thermodynamic degradation and oxidation pathways of tetrahydropyridazines.

Self-Validating Protocol: Thermodynamic Profiling Workflow

Predictive modeling of N-N containing heterocycles frequently underestimates the entropic penalty associated with ring-opening. To establish absolute trustworthiness in our stability data, we employ a self-validating experimental loop . In this system, calorimetric thermal events (DSC/TGA) are directly correlated with structural elucidation (LC-MS/MS) to confirm whether an endothermic/exothermic shift is a benign phase change, an

Step-by-Step Methodology

Step 1: Sample Preparation & Desiccation

-

Action: Synthesize and purify the target derivative to >99% purity (HPLC). Lyophilize the sample for 48 hours at -50°C and 0.01 mbar.

-

Causality: Residual water or solvent acts as a plasticizer. This artificially depresses the melting temperature (

) and broadens the heat capacity (

Step 2: Differential Scanning Calorimetry (DSC) Profiling

-

Action: Load 3.0 ± 0.1 mg of the lyophilized compound into a hermetically sealed aluminum pan. Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a constant high-purity nitrogen purge (50 mL/min).

-

Causality: The hermetic seal prevents solvent evaporation artifacts. The nitrogen purge eliminates atmospheric oxygen, allowing the isolation of pure thermal decomposition (e.g., diradical formation and

extrusion) from oxidative aromatization.

Step 3: Isothermal Stress Kinetics (TGA)

-

Action: Utilizing Thermogravimetric Analysis (TGA), hold the sample isothermally at

(determined from Step 2) for 120 minutes. Record the mass loss rate ( -

Causality: Isolating the sample just below its rapid decomposition threshold allows for the calculation of the kinetic rate constant (

) for

Step 4: LC-MS/MS Degradant Mapping

-

Action: Re-suspend the stressed samples from Step 3 in a 50:50 Acetonitrile:Water mixture. Analyze via UPLC-ESI-MS/MS.

-

Causality: MS/MS fragmentation definitively differentiates the intact tetrahydropyridazine (

) from the aromatized pyridazine (

Step 5: Thermodynamic Parameter Extraction

-

Action: Apply the Eyring equation to the isothermal kinetic data to extract the enthalpy of activation (

) and entropy of activation (

Figure 2: Multimodal thermodynamic stability profiling workflow for tetrahydropyridazine derivatives.

Quantitative Data Presentation

The table below summarizes representative thermodynamic parameters for various tetrahydropyridazine-3-carboxamide derivatives, illustrating how structural modifications influence stability.

| Derivative Substitution Pattern | Melting Temp ( | Enthalpy of Fusion ( | Decomp. Onset ( | Primary Degradation Pathway |

| Unsubstituted Core | 142.5 °C | 28.4 kJ/mol | 210.2 °C | Thermal |

| N1-Methylated (e.g., Medazomide) | 155.1 °C | 31.2 kJ/mol | 235.5 °C | Oxidative Aromatization |

| C6-Aryl Substituted | 188.3 °C | 35.8 kJ/mol | 260.1 °C | Sterically Stabilized / Slow Cleavage |

| N-Acylated | 160.4 °C | 29.5 kJ/mol | 215.8 °C | Amide Hydrolysis / Ring Opening |

Note: Increased steric bulk at the C6 position significantly raises the activation energy required for the formation of the diradical intermediate, thereby increasing

Conclusion

The thermodynamic stability of tetrahydropyridazine-3-carboxamide derivatives is not a static property but a dynamic equilibrium influenced by thermal stress and oxidative potential. By understanding the causality behind ring-opening and PCET-driven aromatization, drug development professionals can rationally design more robust APIs. Implementing a self-validating workflow that couples calorimetric data with high-resolution mass spectrometry ensures that stability liabilities are identified and mitigated early in the development pipeline.

References

-

[5] Synthesis in Review: Expanding Chemical Space with Skeletal Editing and C–H Activation. Domainex. URL:

-

[2] Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders. PubMed / NIH. URL:

-

[1] 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide (Medazomide) - PubChem. NIH. URL:

-

[3] Thermal Decomposition of cis-Tetrahydropyridazine-3,4-d2. Relative Rates of Rotation, Cleavage, and Closure for Tetramethylene. (Publications - Peter Dervan). Caltech. URL:

-

[4] Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis | Chemical Reviews. ACS Publications. URL:

Sources

- 1. 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide | C6H9N3O2 | CID 9302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of tetrahydropyridazine-based peripherally restricted dual inhibitors of CB1R and inducible nitric oxide synthase (iNOS) for treating metabolic syndrome disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publications - The Dervan Group [dervan.caltech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis in Review: Expanding Chemical Space with Skeletal Editing and C–H Activation | Domainex [domainex.co.uk]

The Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. This document explores the core chemical principles, provides detailed experimental protocols, and offers insights into the selection of synthetic strategies, empowering researchers to confidently approach the synthesis of this and related pyridazinone scaffolds.

Introduction: The Significance of the Pyridazinone Core

The pyridazinone moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide structure combines the key features of a cyclic hydrazide with a carboxamide functional group, making it an attractive target for the development of novel therapeutic agents. The presence of the carboxamide group offers a handle for further structural modifications and for establishing key interactions with biological targets.

This guide will focus on the most logical and scientifically sound approach to the synthesis of the title compound: a two-step process involving the initial formation of the pyridazinone ring system to yield 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid, followed by the amidation of the carboxylic acid to afford the final carboxamide product.

Strategic Synthesis of the Precursor: 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic Acid

The cornerstone of synthesizing the target carboxamide is the efficient preparation of its carboxylic acid precursor, 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid (CAS No: 27372-38-9)[1][2][3]. The most prevalent and effective method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system is through the condensation of a γ-keto acid with hydrazine.[4]

A particularly elegant and efficient approach is the one-pot reaction of a suitable cyclic ketone with glyoxylic acid and hydrazine monohydrate.[5] This method obviates the need to isolate the intermediate γ-keto acid, streamlining the synthetic process.

Reaction Mechanism

The reaction proceeds through an initial aldol-type condensation between the enolate of a cyclic ketone and glyoxylic acid to form an intermediate keto-carboxylic acid. Subsequent reaction with hydrazine hydrate leads to the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

Caption: One-pot synthesis of the pyridazinone carboxylic acid precursor.

Experimental Protocol: Synthesis of 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic Acid

This protocol is adapted from a general one-pot procedure for the synthesis of ring-fused pyridazin-3-ones.[5]

Materials:

-

Cycloalkanone (e.g., cyclopentanone or cyclohexanone)

-

Glyoxylic acid monohydrate

-

Hydrazine monohydrate (98%)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a mixture of the cycloalkanone (50 mmol) and glyoxylic acid monohydrate (4.6 g, 50 mmol) is warmed to 50°C with stirring for 5 hours.

-

Hydrazine monohydrate (3.6 g, 73 mmol) is then carefully added to the reaction mixture.

-

The entire mixture is stirred at 50°C for an additional hour.

-

After cooling to room temperature, the resulting solid precipitate is collected by filtration.

-

The solid is washed thoroughly with diethyl ether to yield the crude 1,4,5,6-tetrahydro-6-oxo-3-pyridazinecarboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Data for 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid:

-

Molecular Formula: C₅H₆N₂O₃[1]

-

Molecular Weight: 142.11 g/mol [1]

-

Appearance: Typically a beige solid.[3]

-

IR Spectroscopy: Characteristic absorptions for the carboxylic acid O-H stretch, C=O stretch of the acid and the pyridazinone ring, and N-H stretch.[1]

The Amidation Step: From Carboxylic Acid to Carboxamide

The final step in the synthesis is the conversion of the carboxylic acid group of the precursor to a primary carboxamide. This transformation can be achieved through several reliable methods. The choice of method will depend on factors such as scale, desired purity, and available reagents.

Method A: Activation with Thionyl Chloride

A classic and robust method for amidation involves the conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Sources

- 1. 1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid | C5H6N2O3 | CID 99621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Oxo-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid | 27372-38-9 [sigmaaldrich.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Pharmacophore Analysis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide Derivatives as Novel Therapeutic Agents

Executive Summary: The 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide core, a key pyridazinone derivative, represents a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide presents a comprehensive, field-proven methodology for conducting a ligand-based pharmacophore analysis of this scaffold. We establish a robust workflow from dataset curation to model validation and its application in virtual screening and lead optimization. By contextualizing the analysis around the inhibition of c-Jun N-terminal kinase 2 (JNK2), a critical target in inflammatory diseases, this document serves as a practical whitepaper for researchers aiming to accelerate the discovery of novel therapeutics based on this versatile chemical entity.[3]

Foundational Concepts: The Scaffold, The Target, and The Tool

The Pyridazinone Scaffold: A Versatile Core

Pyridazinone and its derivatives are six-membered heterocyclic compounds that have garnered significant interest from chemists and pharmacologists.[1] Their synthetic accessibility and ability to be readily functionalized have led to their investigation in numerous therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4][5] The specific 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide substructure combines several key chemical features—a hydrogen bond-accepting lactam, a hydrogen bond-donating/accepting carboxamide, and multiple points for substitution—making it an ideal starting point for library design and optimization.

Rationale for Target Selection: JNK2 in Inflammatory Disease

Recent research has identified pyridazinone derivatives as potent inhibitors of JNK2, a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway.[3] Over-activation of the JNK pathway is implicated in the pathophysiology of severe inflammatory conditions like acute lung injury (ALI) and sepsis.[3][6] By developing a pharmacophore model for JNK2 inhibitors based on the pyridazinone scaffold, we can create a powerful computational tool to identify novel and selective chemical matter for treating these life-threatening conditions.

Pharmacophore Modeling in Modern Drug Discovery

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a small molecule to exert a specific biological effect.[7] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that transcends simple structural similarity.[8] It enables researchers to:

-

Identify Novel Scaffolds: Use the model as a 3D query to search vast chemical databases for structurally diverse molecules that possess the same key interaction features.[9][10]

-

Guide Lead Optimization: Provide critical insights into the structure-activity relationship (SAR), helping medicinal chemists prioritize modifications that enhance potency and selectivity.[11]

-

Filter and Prioritize Compounds: Serve as an efficient pre-filter before more computationally expensive techniques like molecular docking, enriching the hit rate of screening campaigns.[12]

Generating a Predictive Ligand-Based Pharmacophore Model

In the absence of a high-resolution co-crystal structure of a lead compound bound to the target protein, a ligand-based approach is the most robust and scientifically sound strategy.[7][8] This method derives a pharmacophore hypothesis from the 3D structures of a set of known active molecules.

Protocol: Curating the Ligand Dataset

The quality of the input data dictates the predictive power of the resulting model. This protocol ensures the creation of a high-integrity dataset.

Methodology:

-

Data Acquisition: Systematically search chemical databases (e.g., ChEMBL, PubChem) and the scientific literature for pyridazinone derivatives with reported IC50 or Ki values against JNK2.

-

Data Standardization: Standardize all structures by neutralizing charges, adding explicit hydrogens, and correcting any structural errors. Convert all biological activity data to a consistent logarithmic scale (e.g., pIC50 = -log(IC50)).

-

Defining Activity Thresholds: Segregate the dataset into distinct activity classes. A common practice is to define 'actives' (pIC50 ≥ 7.0), 'inactives' (pIC50 ≤ 5.7), and a 'moderately active' group to be excluded from initial model generation to sharpen the hypothesis.[13]

-

Structural Clustering and Set Splitting:

-

Calculate 2D fingerprints for all compounds and perform cluster analysis (e.g., Butina clustering) on the active and inactive sets separately.[14] This ensures structural diversity in the training set.

-

Select representative molecules from the largest clusters to form the Training Set (typically ~70-80% of the data).

-

Allocate the remaining compounds to an external Test Set , which will be used later for unbiased model validation.[15]

-

Causality Insight: Separately clustering active and inactive compounds before selection prevents a single, over-represented chemical series from dominating the training set, leading to a more generalizable and robust pharmacophore model.

Protocol: Hypothesis Generation and Validation

This phase involves identifying common chemical features among active ligands and validating the resulting spatial hypotheses.

Methodology:

-

Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations to ensure the biologically relevant conformer is included in the analysis.

-

Common Feature Identification: Employ a pharmacophore generation algorithm (e.g., available in software like MOE, Discovery Studio, or Phase) to identify shared chemical features among the active molecules. These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable centers

-

-

Hypothesis Generation: The software will generate a series of potential pharmacophore models, each defined by a unique combination of features and their spatial arrangement (distances and angles).

-

Internal Validation & Scoring: Each hypothesis is scored based on how well it maps to the active compounds in the training set while simultaneously failing to map to the inactive compounds. A high goodness-of-hit (GH) score or similar metric indicates a model with good discriminatory power.[9]

-

External Validation: The top-scoring hypothesis from the internal validation is then challenged with the unseen test set. A predictive model must successfully identify a high percentage of the test set actives while rejecting a high percentage of the inactives. This step is critical to prevent overfitting and ensure the model's real-world utility.

The Validated JNK2 Inhibitor Pharmacophore Model

Based on the described methodology, a hypothetical but representative pharmacophore model for a 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide-based JNK2 inhibitor was developed.

Model Features and Visualization

The final validated model consists of five essential features: two hydrogen bond acceptors, one hydrogen bond donor, and two hydrophobic/aromatic centers. This arrangement captures the key interactions required for high-affinity binding to the JNK2 active site.

Caption: A 5-point pharmacophore model for JNK2 inhibition.

Quantitative Pharmacophore Data

The spatial relationship between the features is critical. The table below summarizes the geometric constraints of the validated model.

| Feature ID | Feature Type | Relative X, Y, Z Coordinates | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | 0.00, 1.50, 0.00 | 1.2 |

| HBA2 | Hydrogen Bond Acceptor | 3.00, 0.00, 0.00 | 1.2 |

| HBD1 | Hydrogen Bond Donor | -1.50, 0.00, 0.00 | 1.2 |

| HY/AR1 | Hydrophobic/Aromatic | 1.50, -2.00, 0.00 | 1.5 |

| HY/AR2 | Hydrophobic/Aromatic | -3.50, -1.50, 0.00 | 1.5 |

Application in a Drug Discovery Campaign

A validated pharmacophore model is not an endpoint but a powerful tool to drive a discovery program forward.

Workflow: Virtual Screening for Novel Hit Identification

The primary application of the model is to perform virtual screening (VS) on large chemical libraries to identify novel compounds that fit the pharmacophore and are therefore likely to be active.[16][17]

Caption: Integrated virtual screening and experimental validation workflow.

Protocol: Virtual Screening and Hit Triage

-

Database Preparation: Select a large, structurally diverse compound library (e.g., ZINC20, Enamine REAL). Prepare the library by generating multiple, low-energy 3D conformers for each molecule.

-

Pharmacophore Search: Use the validated 5-point JNK2 model as a 3D query to search the conformer database. Retrieve all molecules that can match the query's features and geometric constraints.

-

Post-Screening Filtering:

-

Drug-Likeness: Filter the initial hits using physicochemical property criteria, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic prospects.[18]

-

Novelty/PAINS: Remove known pan-assay interference compounds (PAINS) and assess the structural novelty of the remaining hits.

-

-

Molecular Docking (Optional but Recommended): For the highest-confidence hits, perform molecular docking into a JNK2 homology model or crystal structure (if available) to refine the binding pose and prioritize compounds based on a physics-based scoring function.[19]

-

Hit Selection: Visually inspect the top-ranked compounds and perform cluster analysis to select a diverse set of 50-100 virtual hits for experimental testing.

The Self-Validating System: Experimental Confirmation

A computational model's true value is only realized through experimental validation. The hits identified through virtual screening must be tested in a relevant biological assay.

Protocol: In Vitro JNK2 Inhibition Assay

Objective: To quantitatively measure the inhibitory activity of virtual screening hits against the JNK2 enzyme.

Methodology:

-

Reagents: Procure recombinant human JNK2 enzyme, a suitable substrate (e.g., a peptide containing the phosphorylation site), and radio-labeled ATP ([γ-³²P]ATP) or use a fluorescence-based detection method.

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO and create a series of dilutions to determine a dose-response curve.

-

Assay Execution:

-

In a microplate, combine the JNK2 enzyme with each concentration of the test compound and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction.

-

-

Signal Detection: Quantify the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, this involves measuring the change in fluorescence intensity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Model Refinement

The experimental results from this assay create a crucial feedback loop. Compounds confirmed as active hits provide new structural information that can be incorporated into the training set. This iterative process of modeling, screening, testing, and re-modeling progressively enhances the predictive power of the pharmacophore and accelerates the journey from a hit to a clinical candidate.

Conclusion

The pharmacophore modeling workflow detailed in this guide provides a powerful and rational framework for leveraging the therapeutic potential of the 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide scaffold. By integrating computational techniques with rigorous experimental validation, research and development teams can significantly enhance the efficiency of the drug discovery process. This approach not only accelerates the identification of novel, high-quality hit compounds but also provides invaluable insights that guide their optimization into next-generation therapeutics for challenging diseases.

References

-

Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]

-

Kaser, D., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ACS Omega. Retrieved from [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Retrieved from [Link]

-

Ferreira, L. G., et al. (2023). Pharmacophore modeling: advances and pitfalls. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

D'mello, M., et al. (2012). Pharmacophore-Based Virtual Screening to Aid in the Identification of Unknown Protein Function. Chemical Biology & Drug Design. Retrieved from [Link]

-

Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

-

Amoako, P. O., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Retrieved from [Link]

-

Asif, M. (2014). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. Retrieved from [Link]

-

Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Retrieved from [Link]

-

Allart-Simon, I., et al. (2022). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today. Retrieved from [Link]

-

ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]

-

Salmaso, V., & Moro, S. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Gomaa, M. S., et al. (2019). Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Husain, A., et al. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Polishchuk, P., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Retrieved from [Link]

-

Sabe, V. T., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. Retrieved from [Link]

-

Sharma, A., & Kumar, R. (2025). Pharmacophore modeling in drug design. Current Research in Pharmacology and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pharmacophores in Virtual Screening and Drug Discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES. Retrieved from [Link]

-

Saunders, J., et al. (1993). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives. Retrieved from [Link]

-

Adebayo, B. I., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry. Retrieved from [Link]

-

Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs. Retrieved from [Link]

-

Ghorab, M. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation. Archiv der Pharmazie. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. dovepress.com [dovepress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. imtm.cz [imtm.cz]

- 16. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B [mdpi.com]

- 19. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]

Strategic Biological Activity Screening of Pyridazine-3-Carboxamide Derivatives: A Technical Guide for Target Profiling and Assay Validation

Executive Summary & Mechanistic Rationale

The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery. Characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity, the pyridazine-3-carboxamide moiety offers unique physicochemical properties that facilitate highly specific drug-target interactions 1. By acting as an advantageous bioisostere for the ubiquitous phenyl ring, it reduces lipophilicity, minimizes cytochrome P450 inhibition, and mitigates hERG liability.

Recent breakthroughs have demonstrated the versatility of pyridazine-3-carboxamides across multiple therapeutic areas. Notably, they function as highly selective allosteric inhibitors of the Tyrosine Kinase 2 (TYK2) pseudokinase domain for autoimmune diseases 2, non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase 3, and potent cyclin-dependent kinase 2 (CDK2) antagonists in oncology 4. This whitepaper delineates the causality-driven methodologies required to rigorously screen and validate the biological activity of these derivatives.

Screening Cascade & Workflow Architecture

To systematically evaluate pyridazine-3-carboxamide libraries, a multi-tiered screening cascade is essential. The workflow transitions from high-throughput biochemical validation to complex phenotypic cell-based assays, ensuring that only candidates with optimal pharmacodynamics and stability progress.

Figure 1: Multi-tiered biological screening cascade for pyridazine-3-carboxamide derivatives.

In Vitro Biochemical Profiling: Kinase & Polymerase Assays

The primary hurdle in evaluating heterocyclic compounds is assay interference (e.g., auto-fluorescence or aggregation). For targets like TYK2 or CDK2, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. TR-FRET utilizes long-emission lanthanide fluorophores, introducing a time delay that eliminates short-lived background fluorescence native to many pyridazine derivatives.

Protocol 1: TR-FRET Kinase Inhibition Assay (Self-Validating System) Causality & Rationale: We utilize a biochemical assay targeting the TYK2 pseudokinase (JH2) domain. By measuring the displacement of a fluorescent tracer, we can quantify allosteric stabilization without the ATP-competitive interference common in the JH1 active site 2.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute pyridazine-3-carboxamide derivatives (e.g., N-(methyl-d3) variants) in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

-

Protein-Tracer Complex: Add 5 µL of 2X TYK2 JH2 domain protein conjugated with a Europium-anti-His antibody.

-

Tracer Addition: Add 5 µL of 2X Kinase Tracer (Alexa Fluor 647 labeled).

-

Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a microplate reader using excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer).

-

Validation Metric: Calculate the Z'-factor using positive controls (e.g., Deucravacitinib) and DMSO negative controls. A Z'-factor > 0.5 validates the assay's robustness.

Cell-Based Efficacy: Anti-Proliferation and Apoptosis

For oncological applications, such as targeting CDK2 or JAK pathways, cellular assays must distinguish between true anti-proliferative effects and metabolic artifacts.

Protocol 2: SRB Assay for Adherent Cancer Cell Lines Causality & Rationale: While MTT assays rely on mitochondrial reductase activity—which can be artificially skewed by the metabolic stress induced by kinase inhibitors—the Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a direct, linear correlation with total cellular protein mass, making it superior for evaluating 3,6-disubstituted pyridazines 4.

-

Cell Seeding: Seed T-47D or Panc-1 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

-

Treatment: Treat cells with varying concentrations (0.1–100 µM) of the derivatives for 72 hours.

-

Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cells in situ. Wash with deionized water and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

-

Washing & Solubilization: Wash unbound dye repeatedly with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5).

-

Quantification: Measure optical density (OD) at 540 nm. Calculate IC50 using non-linear regression analysis.

Figure 2: Allosteric mechanism of TYK2 inhibition by pyridazine-3-carboxamide derivatives.

Quantitative Data Presentation

The biological activity of pyridazine-3-carboxamide derivatives is heavily dictated by their substitution patterns. For instance, the incorporation of a deuterated methyl group (N-methyl-d3) in TYK2 inhibitors significantly enhances metabolic stability via the kinetic isotope effect without altering the binding thermodynamics 2. Similarly, specific 3-nitrophenyl substitutions in pyrrolo-pyridazine hybrids yield potent anti-proliferative effects against pancreatic cancer cells 5.

Table 1: Comparative Biological Activity of Key Pyridazine-3-Carboxamide Derivatives

| Compound Class / Derivative | Primary Target | Assay Type | Cell Line / Enzyme | Efficacy (IC50) | Key Structural Feature |

| Compound 30 | TYK2 (Pseudokinase) | TR-FRET / Cellular | IL-23 driven STAT3 | < 10 nM | N-(methyl-d3) carboxamide |

| Compound 11a-r | CDK2 | SRB Viability | T-47D (Breast) | ~ 5-15 µM | 3,6-disubstituted |

| Compound 7a | HCV NS5B Polymerase | Biochemical | Genotype 1b Enzyme | < 1 µM | 3-carboxamide moiety |

| Compound 7m | JAK / Cytotoxicity | MTT / Apoptosis | Panc-1 (Pancreatic) | 12.54 µM | 3-nitrophenyl substitution |

DMPK and Metabolic Stability Screening

A persistent challenge with nitrogen-rich heterocycles is rapid hepatic clearance. Therefore, in vitro Human Liver Microsome (HLM) stability assays are mandatory.

Causality: The R1 and R2 substituents on the pyridazine ring directly dictate the site of cytochrome P450-mediated oxidation. Screening involves incubating the lead compound (1 µM) with HLMs (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Aliquots are quenched with cold acetonitrile containing an internal standard at specific time intervals (0, 15, 30, 60 minutes). LC-MS/MS quantification of the parent compound determines the intrinsic clearance (

Conclusion

The pyridazine-3-carboxamide scaffold represents a highly tunable pharmacophore. By employing a rigorous, self-validating screening cascade—ranging from TR-FRET biochemical assays to SRB-based phenotypic screening and LC-MS/MS metabolic profiling—researchers can systematically optimize these derivatives. The strategic manipulation of the carboxamide moiety and adjacent substituents continues to yield breakthrough candidates across antiviral, oncological, and autoimmune indications.

References

- The pyridazine heterocycle in molecular recognition and drug discovery.PMC (NIH).

- Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases.ACS Medicinal Chemistry Letters.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.Taylor & Francis.

- Pyridazine Derivatives as HCV Polymerase Inhibitors: A Drug Discovery for the Treatment of Hepatitis C Virus Infection.Crimsonpublishers.com.

- Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents.PMC (NIH).

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Determination and Ionization of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will explore both experimental and computational approaches, offering detailed protocols and expert insights into the rationale behind procedural choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the ionization behavior of this and similar molecules.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior in a biological system. The pKa value, the negative logarithm of the acid dissociation constant, dictates the extent of ionization at a given pH.[2] For a molecule like 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide, understanding its pKa is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] The degree of ionization affects critical properties such as:

-

Solubility: Ionized species are generally more water-soluble, which can impact formulation and bioavailability.[2]

-

Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes.[2]

-

Target Binding: The charge of a molecule can influence its interaction with the target protein, affecting potency.[3]

The pyridazinone scaffold and its derivatives are known to possess a wide range of biological activities, making them attractive candidates for drug development.[4][5] A thorough characterization of their ionization properties is therefore a prerequisite for successful lead optimization.

Molecular Structure and Potential Ionizable Centers

The chemical structure of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide features several functional groups that can potentially ionize:

-

Amide Proton (Carboxamide): The N-H proton of the primary amide is generally very weakly acidic, with pKa values typically well above physiological pH.

-

Lactam N-H Proton (Pyridazinone Ring): The proton on the nitrogen atom within the pyridazinone ring can exhibit acidic properties.

-

Ring Nitrogen Atoms: The nitrogen atoms within the pyridazinone ring can also act as basic centers, accepting a proton.

The interplay of these functional groups will determine the overall ionization profile of the molecule.

In Silico pKa Prediction: A First Principles Approach

Before embarking on experimental determination, in silico prediction methods provide a rapid and cost-effective initial assessment of a molecule's pKa values.[6] These computational tools utilize various algorithms, including those based on quantitative structure-property relationships (QSPR) and quantum mechanics.

Leading Prediction Software

Several software packages are available for pKa prediction, each with its own strengths and underlying algorithms:

| Software | Methodology | Key Features |

| ACD/pKa DB | Employs a large database of experimental pKa values and uses algorithms to predict values for novel structures.[7] | Provides a reliability index and access to similar structures in the database.[7] |

| Epik (Schrödinger) | Utilizes machine learning with graph convolutional neural networks.[8][9] | Rapidly predicts pKa values and protonation state distributions.[8][9] |

| MoKa | Based on descriptors derived from GRID molecular interaction fields.[10] | Offers fast and accurate calculations for a diverse set of molecules.[10] |

Workflow for In Silico pKa Prediction

Caption: A generalized workflow for predicting pKa values using in silico tools.

Experimental pKa Determination: The Gold Standard

While computational methods are valuable for initial screening, experimental determination remains the benchmark for accuracy.[6] The choice of method often depends on the compound's properties, such as its solubility and chromophore presence.

Potentiometric Titration

Potentiometric titration is a classic and highly precise method for pKa determination.[11] It involves the gradual addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH.

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a stock solution of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A typical concentration is around 1 mM.[13]

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[12]

-

To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the analyte solution.[12]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[13]

-

-

Titration:

-

Place the analyte solution in a thermostatted vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add small, precise aliquots of the titrant (NaOH for an acidic compound, HCl for a basic compound).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

The reliability of potentiometric titration hinges on the accurate calibration of the pH meter and the precise measurement of volumes. The use of a background electrolyte minimizes changes in activity coefficients, ensuring that the measured pH reflects the true proton concentration.[12]

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[15]

-

Preparation:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO).[15]

-

Add a small, constant amount of the analyte stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).

-

-

Measurement:

-

Record the UV-Vis spectrum of the analyte in each buffer solution over a relevant wavelength range.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[16]

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[17] The method relies on the change in electrophoretic mobility of a compound as its ionization state changes with pH.[18]

-

Preparation:

-

Electrophoresis:

-

Perform electrophoretic runs of the analyte in each BGE.

-

Record the migration times of the analyte and the neutral marker.

-

-

Data Analysis:

-

High Throughput: Modern CE systems allow for automated and rapid analysis.[3][20]

-

Small Sample Requirement: Only minute quantities of the analyte are needed.[17]

-

Tolerance to Impurities: As a separation technique, CE can often resolve the analyte from impurities.[17]

Data Summary and Interpretation

The experimentally determined pKa values should be tabulated for clear comparison. It is advisable to perform measurements using at least two different methods to ensure the accuracy and reliability of the results.

| Method | Predicted/Determined pKa1 | Predicted/Determined pKa2 |

| In Silico Prediction (e.g., Epik) | [Hypothetical Value] | [Hypothetical Value] |

| Potentiometric Titration | [Experimental Value] | [Experimental Value] |

| UV-Vis Spectrophotometry | [Experimental Value] | [Experimental Value] |

| Capillary Electrophoresis | [Experimental Value] | [Experimental Value] |

Discrepancies between predicted and experimental values can provide valuable insights into the electronic environment of the molecule.

Conclusion

A comprehensive understanding of the pKa of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is fundamental to its development as a potential therapeutic agent. This guide has outlined a systematic approach, combining the predictive power of in silico methods with the accuracy of experimental techniques like potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. By following these robust protocols, researchers can confidently characterize the ionization behavior of this and other novel chemical entities, paving the way for rational drug design and optimization. The integration of computational and experimental approaches ensures a thorough and reliable determination of this critical physicochemical property.[6]

References

- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?

- Barbosa, J., Barrón, D., & Beltrán, J. L. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.

- Sarmini, K., & Kenndler, E. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(14), 2841–2851.

- Schrödinger. (n.d.). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv.

- Barbosa, J., Barrón, D., Jiménez-Lozano, E., & Beltrán, J. L. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.

- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.

- Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.

- Poole, C. F., & Taha, A. (2004). Determination of acid dissociation constants by capillary electrophoresis. Electrophoresis, 25(10-11), 1383–1399.

- Mettler Toledo. (n.d.).

- Chemagination. (n.d.).

- ResearchGate. (n.d.).

- St-Germain, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1035-1038.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

- Schrödinger. (n.d.). Epik.

- Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)

- Creative Bioarray. (n.d.).

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Mikrochimica Acta, 180(15-16), 1311–1325.

- WuXi AppTec. (n.d.). pKa Study.

- ACD/Labs. (n.d.).

- Molecular Discovery. (n.d.). MoKa - pKa modelling.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1271.

- Al-Ostath, A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(43), 28247-28263.

- Benchchem. (n.d.).

- MDPI. (2023, January 9).

- MDPI. (2022, June 13).

- International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- SciSpace. (n.d.). Pyridazin-3(2H)

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. drughunter.com [drughunter.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. schrodinger.com [schrodinger.com]

- 10. MoKa - pKa modelling [moldiscovery.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 19. analiza.com [analiza.com]

- 20. pubs.acs.org [pubs.acs.org]

Technical Monograph: Safety & Handling of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Part 1: Executive Summary & Chemical Identity[1]

The Molecule in Context

6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a specialized heterocyclic intermediate. Structurally, it belongs to the pyridazinone class—a scaffold frequently utilized in medicinal chemistry for the synthesis of phosphodiesterase (PDE) inhibitors, cardiotonic agents, and more recently, viral polymerase inhibitors.

Unlike fully aromatic pyridazines, the tetrahydro motif imparts specific conformational flexibility, while the 3-carboxamide group acts as a critical hydrogen-bond donor/acceptor site for target protein binding.

Critical Safety Note: As a research chemical, specific toxicological data (e.g., validated LD50) is often absent from public registries. Therefore, this guide applies Occupational Exposure Banding (OEB) principles, treating the substance as a Category 3 (Potent/Toxic) compound by default until proven otherwise.

Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | ~141.13 g/mol |

| CAS Registry Number | Not widely listed; Analogous to Acid CAS 27372-38-9 |

| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |

| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol.[1][2] |

| pKa (Predicted) | ~10.5 (Amide NH), ~12 (Ring NH) |

| LogP (Predicted) | -0.5 to 0.2 (Hydrophilic) |

Part 2: Predictive Toxicology & Biological Fate

Since empirical data for this specific amide is scarce, we utilize Read-Across Methodology based on the structural alerts of the pyridazinone scaffold and the hydrolysis potential of the carboxamide.

Structural Alerts & Mechanisms[4]

-

Hydrazine Moiety (Masked): The N-N bond within the pyridazine ring is a structural alert. While the cyclic nature reduces the alkylating potential compared to free hydrazine, metabolic ring-opening could theoretically generate reactive hydrazine derivatives, which are known hepatotoxins and potential genotoxins [1].

-

Amide Hydrolysis: In vivo, the primary metabolic pathway is likely enzymatic hydrolysis of the exocyclic amide to the carboxylic acid (6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid).

-

Michael Acceptor Potential: The tautomeric forms of pyridazinones can sometimes act as weak Michael acceptors, potentially forming covalent adducts with cysteine residues in proteins, leading to sensitization [2].

Visualization: Metabolic Fate Pathway

The following diagram illustrates the likely degradation pathway, which informs the waste disposal and biological safety assessment.

Caption: Predicted metabolic hydrolysis pathway converting the carboxamide to its corresponding carboxylic acid and ammonia.

Part 3: Provisional Safety Data Sheet (SDS) Elements

GHS Classification (Provisional):

-

Acute Tox. 4 (Oral): H302 - Harmful if swallowed.

-

Skin Irrit. 2: H315 - Causes skin irritation.[3]

-

Eye Irrit. 2A: H319 - Causes serious eye irritation.[3]

-

STOT SE 3: H335 - May cause respiratory irritation.

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[4]

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Mechanism: Amide dust can cause mechanical and chemical irritation to alveolar membranes.

-

Skin Contact: Wash with soap and water for 15 minutes.[5] Why: Pyridazinones can be lipophilic enough to penetrate the stratum corneum; rapid removal prevents systemic absorption.

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Part 4: Technical Handling Protocols

Engineering Controls & PPE Workflow

For researchers handling >10 mg of substance, a standard fume hood is insufficient if dust generation is likely. A Class II Biosafety Cabinet or Powder Containment Hood is recommended.

Caption: Decision matrix for engineering controls and PPE based on quantity handled.

Solubilization & Stability Protocol

Objective: Prepare a stable stock solution for biological assay.

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the gold standard for this scaffold.

-

Avoid: Water (poor solubility), Ethanol (potential transesterification/solvolysis over long periods).

-

-

Procedure:

-

Weigh the target mass into a glass vial (avoid plastics that leach plasticizers).

-

Add DMSO to achieve a concentration of 10–50 mM.

-

Sonicate at 35°C for 5-10 minutes. Note: The amide hydrogen bonding network often requires thermal energy to break the crystal lattice.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the less soluble tautomer.

-

Part 5: Emergency Response & Disposal

Spill Cleanup (Solid)

-

Isolate: Evacuate the immediate area (3-meter radius).

-

PPE: Don Tyvek suit, double nitrile gloves, and a full-face respirator if powder is airborne.

-

Neutralization: There is no specific neutralizer.

-

Removal: Wet the powder gently with an inert solvent (e.g., heptane or PEG-400) to suppress dust, then sweep into a biohazard bag. Do not use water initially , as it may spread the contamination due to poor solubility.

Waste Disposal

Treat as Hazardous Chemical Waste .

-

Do not dispose of down the drain.

-

Incineration is the required disposal method to ensure thermal decomposition of the pyridazine ring (requires >800°C to prevent NOx formation) [3].

References

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Available at: [Link]

-

PubChem Compound Summary. Pyridazine-3-carboxamide derivatives and bioactivity. National Library of Medicine. Available at: [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: A Guide for Medicinal Chemistry

Introduction

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The inherent structural features of the pyridazinone ring allow for diverse substitutions, making it a "privileged scaffold" in the design of novel therapeutic agents.

This document provides a comprehensive, two-stage protocol for the synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide. This compound serves as a valuable building block, incorporating both the key pyridazinone core and a versatile carboxamide handle for further chemical elaboration in drug discovery programs. The protocol is designed for researchers in synthetic organic chemistry and drug development, emphasizing mechanistic rationale, practical execution, and robust characterization.

Overall Synthetic Strategy: A Retrosynthetic View

The synthesis is logically divided into two primary stages. The retrosynthetic analysis reveals a straightforward approach: the target carboxamide is prepared from its corresponding carboxylic acid precursor. This key intermediate, 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, is formed through a classical cyclocondensation reaction between a suitable 1,4-dicarbonyl equivalent and hydrazine.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (Intermediate 1)

This crucial carboxylic acid intermediate serves as the immediate precursor to our target compound. For research efficiency, two acquisition pathways are presented.

Approach A: Procurement from Commercial Sources

For rapid access and to expedite the synthetic workflow, it is highly recommended to purchase this intermediate. 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is commercially available from several chemical suppliers.[1][2]

Approach B: De Novo Synthesis via Cyclocondensation

For instances where commercial procurement is not feasible, a de novo synthesis can be performed. The fundamental reaction is the cyclocondensation of a γ-ketoacid equivalent with hydrazine hydrate. This reaction is a cornerstone of pyridazinone synthesis.

Principle: The reaction proceeds via the formation of a hydrazone at the carbonyl group, followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the carboxylic acid group, which then cyclizes and dehydrates to form the stable six-membered pyridazinone ring.

Representative Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable precursor such as diethyl 2-formylsuccinate (1.0 eq) in ethanol (10 mL per 10 mmol of substrate).

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis (if starting from ester): After cooling, add an aqueous solution of sodium hydroxide (2.5 eq) and stir at room temperature overnight to hydrolyze the ester to the carboxylic acid.

-

Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and acidify to pH 2-3 with cold 2M HCl.

-

Isolation: The product, 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (Target Compound)

The conversion of the carboxylic acid to the primary amide is a standard transformation. While classical methods involving acid chlorides are effective[4], the use of modern peptide coupling agents is often milder, higher-yielding, and more amenable to substrate diversity, making it the recommended procedure for this application note.

Protocol: Amidation via Coupling Agent

Principle: Carboxylic acid coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an ammonia source to form the stable amide bond. This method avoids harsh reagents and temperatures.[5]

Reagents and Materials

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

| 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | 142.11 | 1.0 | 1.42 g |

| HATU (Coupling Agent) | 380.23 | 1.2 | 4.56 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | 0.80 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 5.23 mL |

| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (1.0 eq) and anhydrous DMF (50 mL). Stir until the acid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add HATU (1.2 eq), ammonium chloride (1.5 eq), and finally, add DIPEA (3.0 eq) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 150 mL of ethyl acetate and wash sequentially with water (2 x 100 mL), 5% aqueous LiCl solution (2 x 100 mL, to remove residual DMF), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Expected Characterization Data

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | MS (ESI+) m/z |

| Intermediate Acid | ~12.0-13.0 (br s, 1H, -COOH), ~11.5 (br s, 1H, -NH), ~2.5-2.8 (m, 4H, -CH₂-CH₂-) | 3200-2500 (O-H), 1720 (C=O, acid), 1660 (C=O, amide/lactam) | 143.04 [M+H]⁺ |

| Target Carboxamide | ~11.5 (br s, 1H, -NH), ~7.5 & ~7.2 (2 x br s, 2H, -CONH₂), ~2.5-2.8 (m, 4H, -CH₂-CH₂-) | 3350, 3180 (N-H), 1680 (C=O, amide I), 1650 (C=O, lactam), 1620 (N-H bend) | 142.06 [M+H]⁺ |

Note: Expected NMR shifts are estimates based on the structure and may vary.

Safety and Handling Precautions

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Coupling Agents (e.g., HATU): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

-

DIPEA: Is a corrosive and flammable liquid. Handle with care in a fume hood.

-